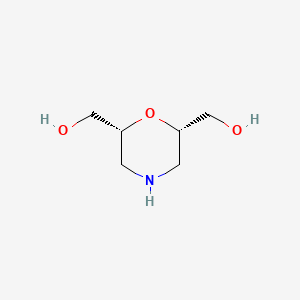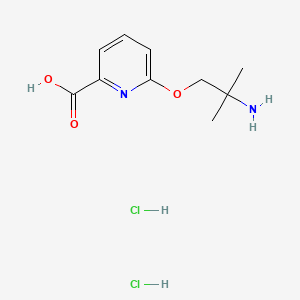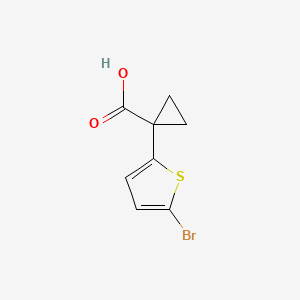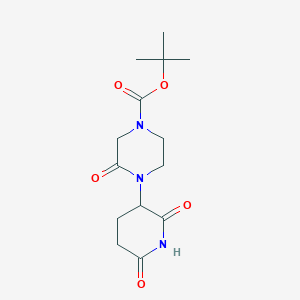
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a piperidinone moiety, and a tert-butyl ester group, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Piperidinone Moiety: The piperidinone moiety can be introduced via a cyclization reaction involving a suitable precursor, such as a keto acid or an amino acid derivative.
Esterification: The final step involves the esterification of the piperazine-piperidinone intermediate with tert-butyl chloroformate under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent production quality.
化学反応の分析
Types of Reactions
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate has been utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: In studies involving protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of novel materials and as a reagent in chemical manufacturing processes.
作用機序
The mechanism of action of tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate involves its interaction with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can modulate the activity of proteins and enzymes, leading to various biochemical and physiological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
- Tert-butyl 2,6-dioxopiperidin-3-ylcarbamate
- Tert-butyl (S)-4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-5-yl)piperazine-1-carboxylate
- Tert-butyl 4-(6-{[(3R)-2,6-dioxopiperidin-3-yl]carbamoyl}-2-methoxypyridin-3-yl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications, as it can serve as a versatile scaffold for the development of new molecules with desired properties.
特性
分子式 |
C14H21N3O5 |
|---|---|
分子量 |
311.33 g/mol |
IUPAC名 |
tert-butyl 4-(2,6-dioxopiperidin-3-yl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C14H21N3O5/c1-14(2,3)22-13(21)16-6-7-17(11(19)8-16)9-4-5-10(18)15-12(9)20/h9H,4-8H2,1-3H3,(H,15,18,20) |
InChIキー |
AJCIFNNTIUSKAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




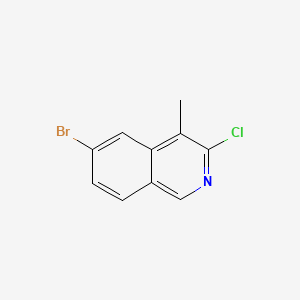
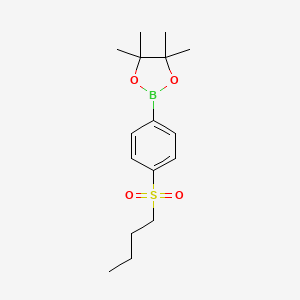
![2-[4-(methoxycarbonyl)-2H-1,2,3-triazol-2-yl]aceticacid](/img/structure/B13549610.png)
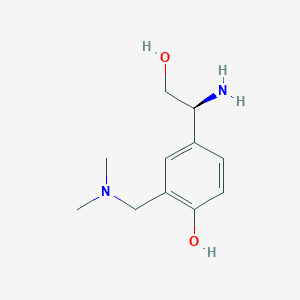
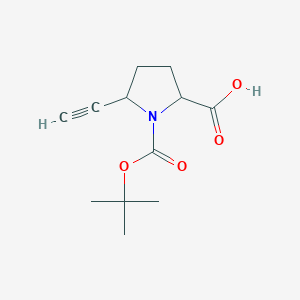
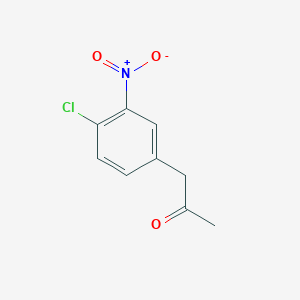
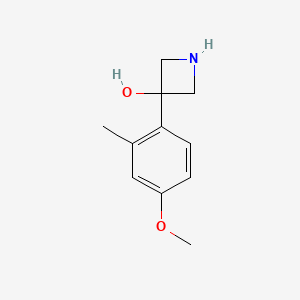
![3-Benzyl-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylicacid](/img/structure/B13549645.png)
